molecular formula C6H10ClNO B12833763 1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one

1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one

Cat. No.: B12833763
M. Wt: 147.60 g/mol
InChI Key: AKUPMDCVYCBGIH-UHFFFAOYSA-N
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Description

1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-3-methylazetidine with ethanoyl chloride under appropriate conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in synthesis and research.

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

1-(3-chloro-3-methylazetidin-1-yl)ethanone

InChI

InChI=1S/C6H10ClNO/c1-5(9)8-3-6(2,7)4-8/h3-4H2,1-2H3

InChI Key

AKUPMDCVYCBGIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(C)Cl

Origin of Product

United States

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